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Cat. No.: B1333829

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorobenzonitrile is a halogenated aromatic nitrile that has emerged as a
versatile and valuable building block in modern organic synthesis. Its unique substitution
pattern, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring,
provides multiple reactive sites for a variety of chemical transformations. This trifunctional
nature makes it a sought-after intermediate in the synthesis of complex organic molecules,
particularly in the fields of medicinal chemistry and materials science. The strategic placement
of the bromo and fluoro substituents allows for selective and sequential reactions, offering
chemists precise control over the construction of intricate molecular architectures. This guide
provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties,
synthesis, characterization, and applications of 3-bromo-5-fluorobenzonitrile, with a focus on
its role in drug discovery and development.

IUPAC Name and Chemical Structure

The unequivocally confirmed International Union of Pure and Applied Chemistry (IUPAC) name
for this compound is 3-bromo-5-fluorobenzonitrile[1][2].

The chemical structure consists of a benzene ring substituted with a bromine atom at position
3, a fluorine atom at position 5, and a nitrile group (-C=N) at position 1.
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Physicochemical Properties

A summary of the key physicochemical properties of 3-bromo-5-fluorobenzonitrile is
presented in the table below. These properties are essential for its handling, storage, and
application in various chemical reactions.

Property Value Reference(s)
IUPAC Name 3-bromo-5-fluorobenzonitrile [1112]

CAS Number 179898-34-1 [1][3]
Molecular Formula C7HsBrFN [3]

Molecular Weight 200.01 g/mol [3]
Appearance Solid

Melting Point 43 °C [3]

Boiling Point 218.7 £ 20.0 °C (Predicted) [3]

Density 1.69 + 0.1 g/cm? (Predicted) [3]

Flash Point 86.1+21.8°C [3]

INChl=1S/C7H3BrFN/c8-6-1-
InChl [2]
5(4-10)2-7(9)3-6/h1-3H

IADLVSLZPQYXIF-
InChliKey [2]
UHFFFAOYSA-N

Canonical SMILES C1=C(C=C(C=C1F)Br)C#N 2]

Experimental Protocols
Synthesis of 3-Bromo-5-fluorobenzonitrile

While multiple synthetic routes to brominated and fluorinated benzonitriles exist, a common
strategy involves the bromination of a fluorobenzonitrile precursor. A representative protocol for
a similar transformation is the bromination of 3-nitrobenzotrifluoride using 1,3-dibromo-5,5-
dimethylimidazolidine-2,4-dione (DBDMH) in the presence of a strong acid catalyst like sulfuric
acid[4].
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A plausible synthetic workflow for 3-bromo-5-fluorobenzonitrile could start from 3-
fluoroaniline, proceeding through a Sandmeyer reaction to introduce the nitrile group, followed
by selective bromination.

Synthesis of 3-Bromo-5-fluorobenzonitrile

NaNOz, HCI CuCN (Sandmeyer Reaction) omin:
3-Fluoroaniline 3-Fluorobenzenediazonium Salt 3-Fluorobenzonitrile 3-Bromo-5-fluorobenzonitrile

Click to download full resolution via product page

Caption: Plausible synthetic route to 3-Bromo-5-fluorobenzonitrile.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with
splitting patterns influenced by both the bromine and fluorine substituents.

e 13C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons,
with the carbon atoms attached to the fluorine and bromine atoms showing characteristic
chemical shifts and coupling constants (J-coupling) with the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum of 3-bromo-5-fluorobenzonitrile would exhibit
characteristic absorption bands. A strong, sharp peak is expected around 2230 cm~1
corresponding to the C=N stretching of the nitrile group. The C-Br and C-F stretching vibrations
would appear in the fingerprint region, typically below 1200 cm~*. Aromatic C-H stretching
vibrations are expected above 3000 cm~1.

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to
the molecular weight of the compound (200.01 g/mol ). Due to the presence of bromine, a
characteristic isotopic pattern with two peaks of nearly equal intensity (for 7°Br and 81Br)
separated by 2 m/z units will be observed for the molecular ion and any bromine-containing
fragments.
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Applications in Drug Discovery and Development

3-Bromo-5-fluorobenzonitrile is a valuable building block for the synthesis of Active
Pharmaceutical Ingredients (APIS)[5]. The bromine atom is particularly amenable to palladium-
catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination
reactions. These reactions are fundamental in medicinal chemistry for the construction of
complex molecular scaffolds found in many modern drugs|[5].

The fluorine atom can enhance the metabolic stability and bioavailability of the final drug
molecule[5]. The nitrile group can serve as a precursor to other functional groups, such as
amines or carboxylic acids, or it can act as a hydrogen bond acceptor in interactions with
biological targets.

While direct biological activity of 3-bromo-5-fluorobenzonitrile itself is not extensively
documented, its utility is demonstrated in its role as a key intermediate. For instance, a closely
related compound, 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([*8F]FPEB), is a promising
PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGIuR5), which is a
target for various neurological and psychiatric disorders.

Active Pharmaceutical !
Ingredient (API)

Click to download full resolution via product page

Caption: Workflow of 3-Bromo-5-fluorobenzonitrile in drug discovery.

Involvement in Sighaling Pathways

As a synthetic intermediate, 3-bromo-5-fluorobenzonitrile is not expected to have a direct
role in biological signaling pathways. However, the molecules synthesized from it are often
designed to modulate the activity of key proteins in signaling cascades. For example, many
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kinase inhibitors, which are a major class of anticancer drugs, can be synthesized using
building blocks like 3-bromo-5-fluorobenzonitrile. These inhibitors can block signaling
pathways that are hyperactivated in cancer cells, such as the Bcr-Abl tyrosine kinase pathway
in chronic myeloid leukemia. The bromo-pyrimidine analogues, for example, have been
investigated as Bcr/Abl tyrosine kinase inhibitors[6].

Conclusion

3-Bromo-5-fluorobenzonitrile is a strategically important chemical intermediate with
significant applications in pharmaceutical and agrochemical research. Its trifunctional nature
allows for a wide range of synthetic transformations, making it a valuable tool for the
construction of complex and biologically active molecules. The ability to perform selective
cross-coupling reactions at the bromine position, coupled with the beneficial effects of the
fluorine substituent on pharmacokinetic properties, ensures that 3-bromo-5-fluorobenzonitrile
will continue to be a key building block in the development of new drugs and other advanced
materials. This guide has provided a detailed overview of its properties, synthesis, and
applications, highlighting its importance for professionals in the field of drug development and
chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-
fluorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333829#3-bromo-5-fluorobenzonitrile-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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